Cas no 1270795-86-2 (4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine)

4-Fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine is a fluorinated aromatic diamine derivative with potential applications in pharmaceutical and specialty chemical synthesis. Its structure combines a fluoro-substituted benzene ring with a phenoxyethylamine moiety, offering unique reactivity for selective functionalization. The presence of both amine groups enables its use as a versatile building block for heterocyclic compounds, dyes, or polymer precursors. The fluorine substituent enhances electronic properties, potentially improving binding affinity in bioactive molecules. The 3-methylphenoxyethyl chain may contribute to increased lipophilicity, influencing solubility and bioavailability. This compound's balanced polarity and multifunctional nature make it a valuable intermediate for researchers exploring structure-activity relationships in medicinal chemistry or advanced material development.
4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine structure
1270795-86-2 structure
Product name:4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine
CAS No:1270795-86-2
MF:C15H17FN2O
Molecular Weight:260.306687116623
CID:4585283
PubChem ID:55013183

4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine 化学的及び物理的性質

名前と識別子

    • 4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
    • 1,2-Benzenediamine, 4-fluoro-N1-[2-(3-methylphenoxy)ethyl]-
    • 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine
    • インチ: 1S/C15H17FN2O/c1-11-3-2-4-13(9-11)19-8-7-18-15-6-5-12(16)10-14(15)17/h2-6,9-10,18H,7-8,17H2,1H3
    • InChIKey: JJAOUFCEAZWPNY-UHFFFAOYSA-N
    • SMILES: C1(NCCOC2=CC=CC(C)=C2)=CC=C(F)C=C1N

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 442.8±45.0 °C at 760 mmHg
  • フラッシュポイント: 221.6±28.7 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine Security Information

4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-130248-10.0g
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
1270795-86-2 95%
10.0g
$3376.0 2023-02-15
Enamine
EN300-130248-1.0g
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
1270795-86-2 95%
1g
$0.0 2023-06-07
TRC
F593098-10mg
4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
1270795-86-2
10mg
$ 50.00 2022-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01063542-1g
4-Fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
1270795-86-2 95%
1g
¥3913.0 2023-04-03
Chemenu
CM406702-250mg
4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
1270795-86-2 95%+
250mg
$*** 2023-03-29
Enamine
EN300-130248-0.05g
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
1270795-86-2 95%
0.05g
$182.0 2023-02-15
Enamine
EN300-130248-0.25g
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
1270795-86-2 95%
0.25g
$389.0 2023-02-15
Enamine
EN300-130248-0.5g
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
1270795-86-2 95%
0.5g
$612.0 2023-02-15
Enamine
EN300-130248-1000mg
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
1270795-86-2 95.0%
1000mg
$785.0 2023-09-30
Enamine
EN300-130248-250mg
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
1270795-86-2 95.0%
250mg
$389.0 2023-09-30

4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine 関連文献

4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamineに関する追加情報

Recent Advances in the Study of 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine (CAS: 1270795-86-2)

The compound 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine (CAS: 1270795-86-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications. Recent research has focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of investigation has been the synthesis and optimization of 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The optimized method involves a multi-step process that ensures high selectivity and minimizes by-products, making it more feasible for industrial applications.

Pharmacological studies have revealed that this compound exhibits promising activity as a modulator of specific biological pathways. In vitro and in vivo experiments have demonstrated its efficacy in targeting enzymes involved in inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases. For instance, a recent preclinical study highlighted its ability to inhibit key pro-inflammatory cytokines, with a potency comparable to existing therapeutics but with a more favorable safety profile.

Further research has explored the molecular mechanisms underlying the compound's biological effects. Structural-activity relationship (SAR) studies have identified critical functional groups that contribute to its binding affinity and selectivity. These findings are instrumental in guiding the design of derivatives with enhanced pharmacological properties. Computational modeling and X-ray crystallography have provided detailed insights into the compound's interactions with its biological targets, paving the way for rational drug design.

In addition to its anti-inflammatory potential, 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine has shown activity in other therapeutic areas. Preliminary data from a 2024 study indicate its potential as an anticancer agent, particularly in tumors with specific genetic mutations. The compound's ability to induce apoptosis in cancer cells while sparing normal cells has been a focal point of ongoing research, with promising results in animal models.

Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the current body of research underscores the compound's versatility and its potential to serve as a scaffold for developing novel therapeutics.

In conclusion, 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine (CAS: 1270795-86-2) represents a promising candidate in medicinal chemistry, with diverse therapeutic applications. Continued research into its synthesis, mechanism of action, and clinical potential will be crucial in realizing its full therapeutic value. The integration of advanced techniques such as computational biology and high-throughput screening will further accelerate its development and application in the pharmaceutical industry.

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